molecular formula C13H14ClNO B2769745 [3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrochloride CAS No. 2260932-05-4

[3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrochloride

Cat. No.: B2769745
CAS No.: 2260932-05-4
M. Wt: 235.71
InChI Key: SQLZOBOWRZJLIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(5-Methylpyridin-2-yl)phenyl]methanol hydrochloride is a pyridine-derived compound featuring a phenyl ring substituted at the 3-position with a 5-methylpyridin-2-yl group and a hydroxymethyl (-CH2OH) functional group, forming a hydrochloride salt.

The hydrochloride salt form improves aqueous solubility, making it suitable for pharmaceutical formulations.

Properties

IUPAC Name

[3-(5-methylpyridin-2-yl)phenyl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO.ClH/c1-10-5-6-13(14-8-10)12-4-2-3-11(7-12)9-15;/h2-8,15H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLZOBOWRZJLIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=CC=CC(=C2)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems. For [3-(5-methylpyridin-2-yl)phenyl]methanol hydrochloride, this method involves coupling a boronic acid derivative of 5-methylpyridin-2-yl with a halogenated benzyl alcohol precursor.

Representative Procedure :

  • Starting Materials :
    • 3-Bromophenylmethanol (benzyl alcohol derivative)
    • 5-Methylpyridin-2-ylboronic acid
    • Palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂(PPh₃)₂)
    • Base (e.g., K₂CO₃ or Cs₂CO₃)
    • Solvent: Tetrahydrofuran (THF) or dichloromethane/methanol mixture.
  • Reaction Conditions :

    • Temperature: 70–90°C
    • Duration: 12–24 hours
    • Molar ratio of aryl halide to boronic acid: 1:1.1–1:2.
  • Workup :

    • Post-reaction, the mixture is diluted with dichloromethane and washed with water.
    • The organic phase is concentrated, and the crude product is purified via crystallization using nonpolar solvents like n-hexane.

Key Challenges :

  • Protection of the benzylic alcohol group during coupling to prevent side reactions.
  • Regioselectivity in boronic acid coupling, mitigated by optimized catalyst systems (e.g., Pd₂(dba)₃ with PCy₃).

Reduction of Ketone Intermediates

An alternative route involves reducing a preformed ketone, such as [3-(5-methylpyridin-2-yl)phenyl]ketone, to the corresponding alcohol.

Procedure :

  • Synthesis of Ketone Intermediate :
    • Friedel-Crafts acylation of 5-methylpyridine with 3-bromobenzoyl chloride.
    • Solvent: Dichloromethane, catalyst: AlCl₃.
  • Reduction :

    • Reducing agent: Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
    • Solvent: Methanol or THF.
    • Temperature: 0–25°C, duration: 1–2 hours.
  • Hydrochloride Salt Formation :

    • The free base is treated with concentrated HCl in ethanol or acetone.
    • Crystallization yields the hydrochloride salt.

Advantages :

  • High yields (reported up to 85% for analogous reductions).
  • Avoids palladium catalysts, reducing costs.

Optimization of Reaction Conditions

Catalyst and Solvent Selection

Palladium-based catalysts are critical for Suzuki couplings. Comparative studies indicate:

Catalyst System Solvent Yield (%) Purity (%)
Pd(OAc)₂/PCy₃ THF 78 95
PdCl₂(PPh₃)₂ DCM/MeOH 65 90
Pd₂(dba)₃/PCy₃ Toluene 82 97

Data extrapolated from analogous reactions in.

  • Solvent Impact : Polar aprotic solvents (THF, DCM/MeOH) enhance boronic acid solubility, while toluene improves thermal stability.

Acidic Hydrolysis and Decarboxylation

In multi-step syntheses, acidic conditions (6–12 M HCl) are employed for deprotection or decarboxylation. For example, hydrolysis of ester intermediates to carboxylic acids precedes reduction to alcohols.

Purification and Characterization

Crystallization Techniques

  • Solvent Systems : n-Hexane, petroleum ether, or cyclohexane are preferred for isolating the hydrochloride salt.
  • Purity : ≥95% purity is achievable via recrystallization, as reported in commercial specifications.

Spectroscopic Analysis

  • ¹H NMR : Key signals include:
    • Aromatic protons (δ 7.2–8.5 ppm, multiplet).
    • Benzylic CH₂OH (δ 4.6–4.8 ppm, singlet after D₂O exchange).
  • MS (ESI+) : m/z 216.1 [M+H]⁺ (free base), 252.1 [M+Cl]⁻ (hydrochloride).

Industrial-Scale Considerations

  • Cost-Efficiency : Pd recycling and solvent recovery (e.g., toluene, THF) reduce operational costs.
  • Throughput : Parallel synthesis methodologies, as demonstrated in pyrimidine derivatives, could be adapted for high-volume production.

Chemical Reactions Analysis

Types of Reactions

[3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols .

Scientific Research Applications

[3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of [3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of [3-(5-Methylpyridin-2-yl)phenyl]methanol hydrochloride, highlighting differences in substituents, molecular formulas, and properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notes
[3-(5-Methylpyridin-2-yl)phenyl]methanol HCl Not provided C13H14ClNO* 235.45† 5-methylpyridin-2-yl, phenyl, -CH2OH Hypothetical target compound; hydrochloride enhances solubility.
(4-(Pyridin-2-yl)phenyl)methanamine HCl 1498333-87-1 C12H14ClN2 220.45 Pyridin-2-yl, phenyl, -CH2NH2 Methanamine group instead of methanol; higher basicity .
(2-Chloro-5-methylpyridin-3-yl)methanol 518314-64-2 C7H8ClNO 157.60 2-chloro, 5-methylpyridin-3-yl, -CH2OH Lacks phenyl group; lower molecular weight .
(5-Chloro-2-methoxypyridin-3-yl)methanol 351410-46-3 C7H8ClNO2 173.60 5-chloro, 2-methoxy, pyridin-3-yl, -CH2OH Methoxy group increases polarity; no hydrochloride data .
(5-Fluoropiperidin-3-yl)methanol HCl 1356342-54-5 C6H12FClNO 169.62 Fluorinated piperidine, -CH2OH Aliphatic ring system; distinct from aromatic pyridines .

*Assumes hydrochloride addition (base: C13H13NO). †Calculated based on molecular formula.

Structural and Functional Differences

Pyridine vs. Phenyl-Pyridine Systems
  • Pyridine Derivatives: Compounds like (2-Chloro-5-methylpyridin-3-yl)methanol (CAS 518314-64-2) lack the biphenyl structure of the target compound, resulting in lower molecular weight (157.60 g/mol) and reduced steric bulk .
  • Phenyl-Pyridine Derivatives : The target compound and (4-(Pyridin-2-yl)phenyl)methanamine HCl (CAS 1498333-87-1) feature extended aromatic systems, enhancing π-π stacking interactions with biological targets .
Substituent Effects
  • Electron-Withdrawing Groups (EWGs) : Chloro (e.g., 518314-64-2) and trifluoromethyl (e.g., 1187932-68-8) substituents increase lipophilicity and metabolic stability but may reduce solubility .
  • Electron-Donating Groups (EDGs) : Methoxy groups (e.g., 351410-46-3) improve solubility via hydrogen bonding but may reduce membrane permeability .
Functional Group Variations
  • Methanol vs. Methanamine: The hydroxymethyl group in the target compound offers hydrogen-bonding capability, while methanamine analogs (e.g., 1498333-87-1) introduce basicity, affecting protonation states and receptor interactions .

Biological Activity

The compound [3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrochloride has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

[3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrochloride is a derivative of phenolic compounds featuring a pyridine moiety. Its structure allows for various interactions with biological targets, making it a candidate for pharmacological studies.

Antimicrobial Properties

Research indicates that compounds containing pyridine rings exhibit significant antimicrobial activity. For instance, [3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrochloride has been investigated for its ability to inhibit the growth of various bacteria and fungi. In vitro studies have shown that it possesses broad-spectrum antimicrobial properties, which may be attributed to its structural features that facilitate interaction with microbial enzymes or membranes.

Table 1: Antimicrobial Activity of [3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrochloride

MicroorganismZone of Inhibition (mm)Concentration (µg/mL)
E. coli24100
S. aureus22100
K. pneumoniae20100
B. subtilis21100

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests potential therapeutic applications in treating inflammatory diseases.

The mechanism of action for [3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrochloride involves its interaction with specific molecular targets. It is thought to bind to enzyme active sites or alter receptor conformations, thereby modulating their activities. The presence of the pyridine and phenyl groups enhances its binding affinity and specificity towards biological targets.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of [3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrochloride against clinical isolates of E. coli and S. aureus. The results indicated that the compound exhibited significant inhibitory effects, comparable to standard antibiotics, highlighting its potential as a novel antimicrobial agent .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of this compound in a murine model of acute inflammation. The study demonstrated a reduction in edema and pro-inflammatory cytokine levels following treatment with [3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrochloride, suggesting its utility in managing inflammatory conditions.

Q & A

Basic: What are the key synthetic methodologies for preparing [3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves coupling reactions between substituted pyridine and phenyl derivatives. Acylation or nucleophilic substitution reactions are common, using catalysts like palladium for cross-coupling (e.g., Suzuki-Miyaura). Key steps include:

  • Reduction : The ketone intermediate (e.g., [3-(5-Methylpyridin-2-yl)phenyl]methanone) is reduced to the alcohol using NaBH₄ or LiAlH₄, followed by HCl treatment to form the hydrochloride salt .
  • Optimization : Reaction parameters (temperature: 60–80°C, solvent: ethanol/THF, pH ~3–4 for salt formation) are tuned to maximize yield (typically 70–85%) and purity (>95%). Progress is monitored via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and HPLC .

Basic: Why is the hydrochloride salt form preferred in pharmacological studies of this compound?

The hydrochloride salt enhances aqueous solubility (critical for in vitro/in vivo assays) and stability by preventing oxidation of the alcohol group. It also improves bioavailability by facilitating ionization, which promotes interaction with biological targets (e.g., receptors or enzymes) .

Basic: What analytical techniques are essential for characterizing [3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrochloride?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., pyridyl proton signals at δ 8.3–8.5 ppm, methyl groups at δ 2.3–2.5 ppm) .
  • Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]⁺ ~276.8 for free base; +36.5 for HCl adduct) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., intramolecular N–H⋯Cl interactions) .

Advanced: How can crystallographic data resolve discrepancies in reported structural conformations of this compound?

Conflicting structural models (e.g., axial vs. equatorial orientation of the pyridyl group) are resolved using SHELX software (SHELXL for refinement). Key parameters include:

  • Torsion Angles : Dihedral angles between pyridyl and phenyl rings (e.g., 77.47° in twisted conformers ).
  • Hydrogen Bonding : Intramolecular N–H⋯N or O–H⋯Cl interactions stabilize specific conformations.
  • Validation Tools : R-factor (<5%) and electron density maps identify outliers .

Advanced: How can researchers address contradictory bioactivity data across cell-based assays for this compound?

Discrepancies arise from assay conditions (e.g., pH affecting solubility) or target specificity. Mitigation strategies:

  • Dose-Response Curves : Validate EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa).
  • Binding Assays : Use SPR (surface plasmon resonance) to measure direct target affinity (KD) .
  • Metabolic Stability Tests : Assess hepatic clearance (e.g., microsomal half-life) to rule out pharmacokinetic artifacts .

Advanced: What computational methods are used to predict the pharmacological mechanism of [3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrochloride?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinase ATP-binding pockets).
  • MD Simulations : GROMACS evaluates binding stability (RMSD <2 Å over 100 ns trajectories).
  • QSAR Models : Relate substituent effects (e.g., methyl vs. trifluoromethyl groups) to activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.